
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is an organic compound with the molecular formula C({12})H({8})Cl({2})O({2}). It is a derivative of furan, a heterocyclic organic compound, and contains both a chloro and a methyl group attached to a phenyl ring. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-2-methylphenyl and furan-2-carbonyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chloro-2-methylphenyl is reacted with furan-2-carbonyl chloride under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The reaction is typically conducted at low temperatures to control the rate of reaction and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the product. Additionally, industrial methods would incorporate rigorous purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the acyl chloride group.
Oxidation and Reduction: The furan ring can participate in oxidation and reduction reactions, although these are less common.
Coupling Reactions: The phenyl ring can undergo various coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols can react with the acyl chloride group to form amides or esters, respectively.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the furan ring.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions involving the phenyl ring.
Major Products Formed
Amides and Esters: Formed from nucleophilic substitution reactions.
Oxidized Furans: Products of oxidation reactions.
Coupled Products: Formed from coupling reactions involving the phenyl ring.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through acylation reactions. This modification can help in studying the structure and function of these biomolecules.
Medicine
Although not used directly as a therapeutic agent, derivatives of this compound may have potential applications in drug development. Its ability to form stable amide and ester bonds makes it useful in the synthesis of pharmaceutical compounds.
Industry
In industrial applications, this compound can be used in the production of polymers and other materials that require specific functional groups for their properties.
Mecanismo De Acción
The mechanism of action of 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The acyl chloride group can react with nucleophiles, such as amines or alcohols, to form amides or esters. This reactivity is utilized in various chemical reactions to modify other molecules.
Molecular Targets and Pathways
The primary molecular targets of this compound are nucleophiles that can react with the acyl chloride group. The pathways involved include nucleophilic substitution and acylation reactions, which are fundamental in organic chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Furan-2-carbonyl chloride: Lacks the chloro and methyl groups on the phenyl ring.
3-Chloro-2-methylphenyl isocyanate: Contains an isocyanate group instead of the acyl chloride group.
5-(3-Chloro-2-methylphenyl)furan-2-carboxylic acid: Contains a carboxylic acid group instead of the acyl chloride group.
Uniqueness
The presence of both chloro and methyl groups on the phenyl ring, along with the furan ring and acyl chloride group, makes 5-(3-Chloro-2-methylphenyl)furan-2-carbonyl chloride unique. These functional groups confer specific reactivity patterns that are not present in similar compounds, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C12H8Cl2O2 |
|---|---|
Peso molecular |
255.09 g/mol |
Nombre IUPAC |
5-(3-chloro-2-methylphenyl)furan-2-carbonyl chloride |
InChI |
InChI=1S/C12H8Cl2O2/c1-7-8(3-2-4-9(7)13)10-5-6-11(16-10)12(14)15/h2-6H,1H3 |
Clave InChI |
LPFXQJLNECCLMJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


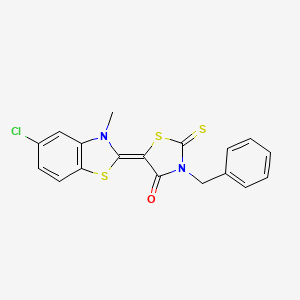


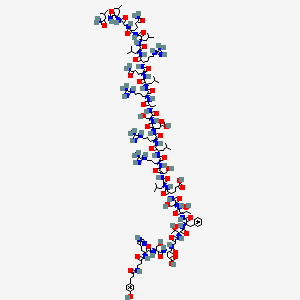
![2-(2,6-dimethyl-4-morpholinyl)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12042878.png)
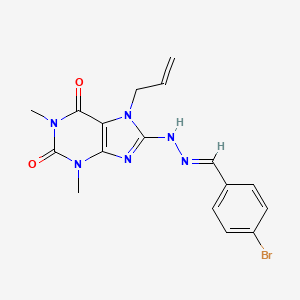
![N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[3-cyano-6-(2-thienyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B12042895.png)

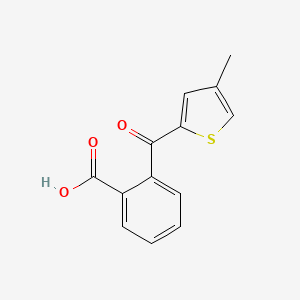
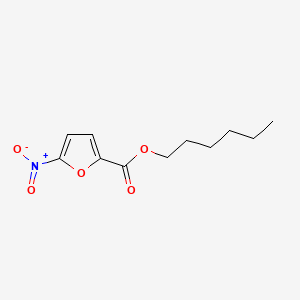

![benzyl N-[[6-amino-3-chloro-5-(diaminomethylidenecarbamoyl)pyrazin-2-yl]methyl]carbamate;hydrochloride](/img/structure/B12042923.png)

![2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12042937.png)
